4-Benzoyl-2-nitroacetanilide; 98%

Descripción general

Descripción

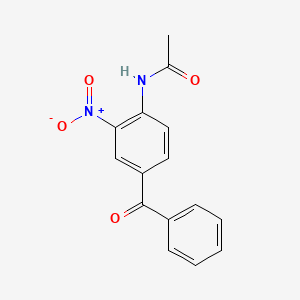

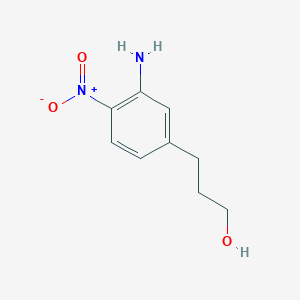

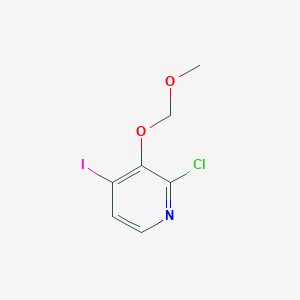

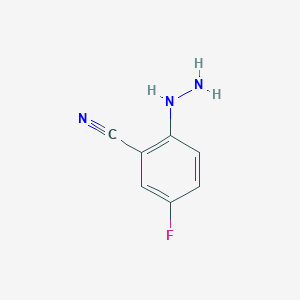

4-Benzoyl-2-nitroacetanilide is a chemical compound with the linear formula C15H12N2O4 . It is a derivative of nitroacetanilide, which is a nitro derivative of acetanilide . The compound is used as an intermediate in the production of some dyes .

Molecular Structure Analysis

The molecular structure of 4-Benzoyl-2-nitroacetanilide can be analyzed using various techniques such as single-crystal X-ray diffraction . The compound has a molecular weight of 284.274 .Physical And Chemical Properties Analysis

4-Benzoyl-2-nitroacetanilide is a solid compound . It has a molecular weight of 284.274 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.Safety and Hazards

Mecanismo De Acción

Target of Action

The compound 4-Acetamido-3-nitrobenzophenone, also known as 4-Benzoyl-2-nitroacetanilide, has been suggested to hold promise as a potential antiviral agent for the treatment of COVID-19 . The primary targets of this compound are likely to be the proteins involved in the replication and propagation of the virus.

Mode of Action

The mode of action of 4-Acetamido-3-nitrobenzophenone involves its interaction with these viral proteins. The compound may inhibit the function of these proteins, thereby preventing the virus from replicating and spreading . The exact mechanism of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The biochemical pathways affected by 4-Acetamido-3-nitrobenzophenone are likely related to viral replication and propagation. By inhibiting the function of key viral proteins, the compound disrupts these pathways, leading to a decrease in viral load . The downstream effects of this disruption could include a reduction in the severity of symptoms and a shorter duration of illness.

Pharmacokinetics

The pharmacokinetics of 4-Acetamido-3-nitrobenzophenone, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial in determining its bioavailability and therapeutic efficacy. These properties were computed using an ADMET analysis . .

Result of Action

The result of the action of 4-Acetamido-3-nitrobenzophenone is a potential reduction in the severity and duration of COVID-19 symptoms. This is achieved through the compound’s inhibitory effect on viral replication and propagation .

Propiedades

IUPAC Name |

N-(4-benzoyl-2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-10(18)16-13-8-7-12(9-14(13)17(20)21)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNPQKPWCMCEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamido-3-nitrobenzophenone | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)]](/img/structure/B6322264.png)